Etilefrine
Overview
Description
Etilefrine is a sympathomimetic medication primarily used as an antihypotensive agent to treat orthostatic hypotension. It is a substituted phenethylamine and is related to compounds such as epinephrine, phenylephrine, and norfenefrine . This compound acts as an agonist of the α- and β-adrenergic receptors, which play a crucial role in the regulation of cardiovascular functions .
Preparation Methods
The synthesis of etilefrine hydrochloride involves several steps. One method includes the following steps :
Addition of alpha-bromo-m-hydroxyacetophenone: to a solvent, followed by the addition of N-ethylbenzylamine at a temperature of 10-20°C. This mixture is then subjected to a heat preservation reaction for 3-6 hours.
Regulation of pH: Hydrochloric acid solution is added to adjust the pH to 0.5-1.5, followed by cooling to 10°C or below. The resulting product is separated and washed to obtain alpha-benzyl ethyl amino-m-hydroxyacetophenone hydrochloride.
Catalytic hydrogenation: The alpha-benzyl ethyl amino-m-hydroxyacetophenone hydrochloride is dissolved in an alcohol solvent, and a catalyst is added. The mixture is then subjected to catalytic hydrogenation at a relative pressure of not greater than 0.05 MPa and a temperature of 30-40°C for 12-24 hours. The final product, this compound hydrochloride, is obtained through crystallization, separation, and washing.
Chemical Reactions Analysis
Etilefrine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroxymandelic acid.
Reduction: The reduction of this compound can lead to the formation of its corresponding alcohol derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the phenolic hydroxyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as hydrogen in the presence of a catalyst. The major products formed from these reactions include hydroxymandelic acid and various alcohol derivatives.
Scientific Research Applications
Etilefrine has several scientific research applications, including:
Mechanism of Action
Etilefrine exerts its effects by acting as an agonist of the α1- and β1-adrenergic receptors . By binding to these receptors, this compound stimulates vasoconstriction and increases cardiac output, leading to an increase in blood pressure . The compound’s interaction with adrenergic receptors in the sympathetic nervous system is crucial for its antihypotensive effects .
Comparison with Similar Compounds
Etilefrine is similar to other adrenergic agonists such as:
Epinephrine: Both compounds act on adrenergic receptors, but epinephrine has a broader range of effects, including bronchodilation and increased heart rate.
Phenylephrine: Like this compound, phenylephrine is used as a nasal decongestant and vasoconstrictor, but it primarily acts on α1-adrenergic receptors.
This compound’s uniqueness lies in its balanced action on both α1- and β1-adrenergic receptors, making it particularly effective as an antihypotensive agent .
Properties
IUPAC Name |
3-[2-(ethylamino)-1-hydroxyethyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-2-11-7-10(13)8-4-3-5-9(12)6-8/h3-6,10-13H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVIAVUSQAWMKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(C1=CC(=CC=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
42145-91-5 (pivalate hydrochloride), 943-17-9 (hydrochloride) | |
Record name | Etilefrine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000709557 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1023029 | |
Record name | Etilefrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1023029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
18.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID50085437 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
709-55-7, 10128-36-6 | |
Record name | (±)-Etilefrine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=709-55-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Etilefrine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000709557 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Etilefrine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08985 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Etilefrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1023029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Etilefrine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.829 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (±)-α-[(ethylamino)methyl]-m-hydroxybenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.314 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETILEFRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZB6F8MY53V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
208-209 | |
Record name | Etilefrine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08985 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
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